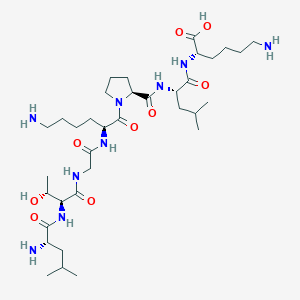![molecular formula C13H16N2O3 B14203453 2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]- CAS No. 835914-20-0](/img/structure/B14203453.png)
2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]- is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a cyclohexylamino carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]- typically involves the reaction of 2-pyridinecarboxylic acid with cyclohexylamine and a suitable coupling agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is typically performed in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): A similar compound with a pyridine ring and a carboxylic acid group.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): A compound with a pyridine ring and a carboxylic acid group at the 4-position.
Uniqueness
2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]- is unique due to the presence of the cyclohexylamino carbonyl group, which imparts distinct chemical and biological properties compared to other pyridinecarboxylic
特性
CAS番号 |
835914-20-0 |
|---|---|
分子式 |
C13H16N2O3 |
分子量 |
248.28 g/mol |
IUPAC名 |
3-(cyclohexylcarbamoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H16N2O3/c16-12(15-9-5-2-1-3-6-9)10-7-4-8-14-11(10)13(17)18/h4,7-9H,1-3,5-6H2,(H,15,16)(H,17,18) |
InChIキー |
CRBVFAPPBCGZBF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)C2=C(N=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Furan-2-yl)methyl]-5-methyl-2-oxo-1,3-dioxane-5-carboxamide](/img/structure/B14203379.png)

![Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203387.png)

![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B14203406.png)
![7,7-Dibutylbicyclo[4.1.0]heptane](/img/structure/B14203407.png)
![1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14203411.png)
![12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione](/img/structure/B14203414.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-3-yl)methanone](/img/structure/B14203415.png)
![(2S)-2-(Carboxymethyl)-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14203434.png)
![11-Oxabicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14203435.png)
![4-[(Quinolin-8-yl)oxy]benzoic acid](/img/structure/B14203440.png)

![N-[4-(Fluoromethyl)phenyl]acetamide](/img/structure/B14203450.png)
